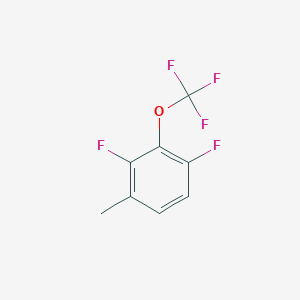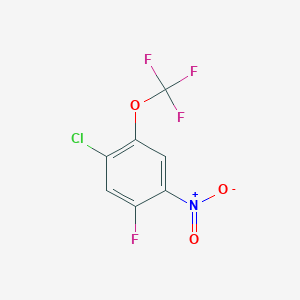
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
“1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H2ClF4NO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene” include its molecular weight, which is 225.552 . Other properties such as boiling point, density, and vapor pressure are not specified in the sources retrieved.Scientific Research Applications
Synthesis and Characterization
Research into similar compounds focuses on their synthesis and potential for further chemical reactions. For instance, the synthesis of novel fluorine-containing polyetherimide was achieved through a reaction involving a similar chloro-nitrobenzene trifluoride, showcasing the compound's utility in producing advanced polymers with notable properties such as high thermal stability and low moisture absorption (Yu Xin-hai, 2010).
Applications in Material Science
Fluorinated compounds derived from chloro-nitrobenzene trifluorides have been utilized in material science, particularly in the synthesis of liquid crystals and polyimides. These materials display unique properties due to the fluorine content, such as enhanced thermal stability and specific optical behaviors, making them suitable for various technological applications (K. Xie et al., 2001).
Chemical Transformations and Derivatization
The study of chloro-nitro-fluoro-benzene compounds extends into their use as intermediates for further chemical transformations, including nucleophilic aromatic substitution and derivatization reactions. These processes are crucial for the synthesis of complex molecules and the development of new materials or pharmaceuticals. For example, derivatives of chloro-nitrobenzene have been explored for the synthesis of side-chain fluorinated heterocyclic compounds, indicating the compound's role in producing functionalized materials or drugs (H. Loghmani-Khouzani et al., 2005).
Analytical Chemistry Applications
In analytical chemistry, derivatives of similar compounds have been employed as derivatization agents for the chromatographic analysis of complex matrices. This application highlights the versatility of chloro-nitro-fluoro-benzene compounds in enhancing analytical methodologies, such as the determination of biogenic amines in wine samples, thereby contributing to food safety and quality control (A. Kmieciak et al., 2023).
properties
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO3/c8-3-1-4(9)5(13(14)15)2-6(3)16-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWELXMLINUDPAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



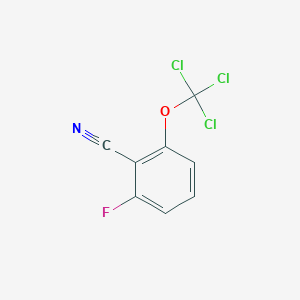
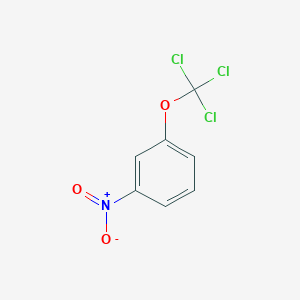
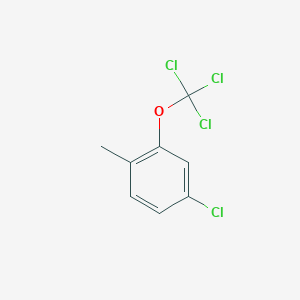

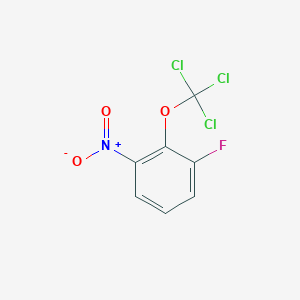
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)
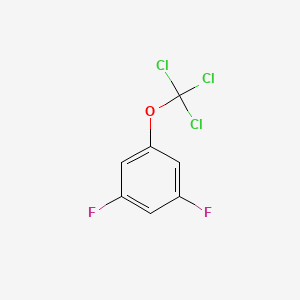
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
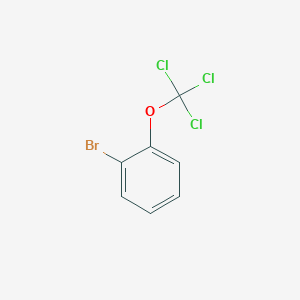
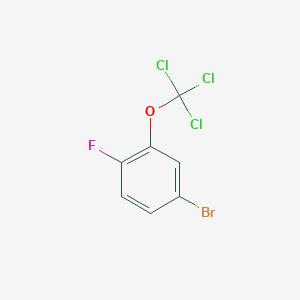
![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
